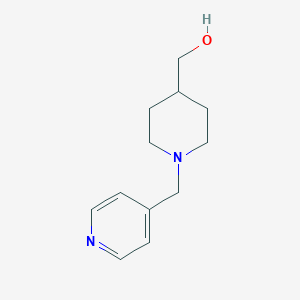

(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(pyridin-4-ylmethyl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-10-12-3-7-14(8-4-12)9-11-1-5-13-6-2-11/h1-2,5-6,12,15H,3-4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCPWJSNYIBBQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434883 | |

| Record name | {1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-22-7 | |

| Record name | 1-(4-Pyridinylmethyl)-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol, with the molecular formula C12H18N2O, is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs—a pyridine ring linked to a piperidine methanol scaffold.[1][2] This guide provides a comprehensive overview of the essential analytical techniques and methodologies required for the unambiguous structure elucidation and characterization of this molecule. Detailed experimental protocols for spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are presented alongside predicted data based on closely related analogues. Furthermore, a plausible synthetic route is outlined, and the logical workflow for its structural verification is visualized. This document serves as a technical resource for researchers engaged in the synthesis, characterization, and application of novel piperidine-based compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C12H18N2O

-

Molecular Weight: 206.29 g/mol [1]

-

CAS Number: 914349-22-7[1]

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.55 | d | 2H | Pyridine H-2, H-6 |

| ~7.25 | d | 2H | Pyridine H-3, H-5 |

| ~3.50 | s | 2H | Pyridine-CH ₂-N |

| ~3.48 | d | 2H | CH ₂-OH |

| ~2.85 | m | 2H | Piperidine H-2e, H-6e |

| ~2.10 | t | 2H | Piperidine H-2a, H-6a |

| ~1.70 | m | 2H | Piperidine H-3e, H-5e |

| ~1.50 | m | 1H | Piperidine H-4 |

| ~1.30 | m | 2H | Piperidine H-3a, H-5a |

| ~1.6 (br s) | s | 1H | OH |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | Pyridine C-2, C-6 |

| ~149.5 | Pyridine C-4 |

| ~124.0 | Pyridine C-3, C-5 |

| ~67.5 | C H₂-OH |

| ~63.0 | Pyridine-C H₂-N |

| ~53.0 | Piperidine C-2, C-6 |

| ~40.0 | Piperidine C-4 |

| ~29.0 | Piperidine C-3, C-5 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Proposed Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 175 | [M - CH₂OH]⁺ |

| 92 | [C₅H₄N-CH₂]⁺ (Pyridylmethyl fragment) |

| 114 | [M - C₅H₄N-CH₂]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 3050-3000 | C-H stretch (aromatic) |

| 2950-2800 | C-H stretch (aliphatic) |

| 1600, 1500 | C=C and C=N stretch (pyridine ring) |

| 1450 | C-H bend (aliphatic) |

| 1050 | C-O stretch (primary alcohol) |

Synthesis Pathway

A common and efficient method for the synthesis of this compound is through reductive amination. This involves the reaction of 4-pyridinecarboxaldehyde with 4-piperidinemethanol in the presence of a reducing agent.

References

Technical Guide: (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol (CAS 914349-22-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific compound (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol. This guide provides a summary of available information and presents plausible methodologies based on related compounds.

Introduction

This compound, with CAS number 914349-22-7, is a chemical compound containing a pyridine ring linked via a methylene bridge to a piperidine-4-methanol scaffold.[][2][3] While this specific molecule is available from several suppliers for research purposes, comprehensive studies detailing its synthesis, biological activity, and mechanism of action are not readily found in peer-reviewed literature. This guide aims to consolidate the available chemical data and propose a potential synthetic route and a general workflow for its biological evaluation, based on the chemistry of its structural analogs.

Chemical and Physical Properties

Quantitative data for the target compound is sparse. The following table summarizes its known properties and includes data for structurally related compounds to provide context.

| Property | This compound | 1-Methyl-4-piperidinemethanol | 4-Piperidinemethanol |

| CAS Number | 914349-22-7 | 20691-89-8[4][5] | 6457-49-4[6] |

| Molecular Formula | C12H18N2O[2] | C7H15NO[4][5] | C6H13NO[6] |

| Molecular Weight | 206.28 g/mol [2] | 129.20 g/mol [5] | 115.17 g/mol [6] |

| Boiling Point | 337.9±17.0 °C (Predicted)[2] | Not available | 118-120 °C/10 mmHg |

| Density | 1.099 g/cm³ (Predicted)[2] | Not available | Not available |

| Storage Temperature | Not specified | Not specified | Not specified |

Proposed Synthesis

A plausible synthetic route for this compound involves the reductive amination of 4-pyridinecarboxaldehyde with 4-piperidinemethanol. This common organic reaction is widely used to form C-N bonds.

Experimental Protocol: Reductive Amination

Materials:

-

4-Piperidinemethanol (1.0 eq)

-

4-Pyridinecarboxaldehyde (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., Dichloromethane/Methanol mixture)

Procedure:

-

To a solution of 4-piperidinemethanol (1.0 eq) in 1,2-dichloroethane, add 4-pyridinecarboxaldehyde (1.0 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.

Proposed synthesis workflow for this compound.

Potential Biological Activity and Screening

The biological activity of this compound has not been reported. However, the piperidine and pyridine moieties are common scaffolds in many biologically active compounds. For instance, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been investigated for its role as an NLRP3 inflammasome inhibitor. Given its chemical structure, a general workflow for identifying its potential therapeutic value would involve a series of in vitro and in vivo assays.

General drug discovery and development workflow.

Conclusion

This compound is a readily available chemical compound for research purposes. While specific data on its biological effects are lacking, its chemical structure suggests potential for further investigation in drug discovery programs. The proposed synthesis protocol provides a viable route for its preparation in a laboratory setting. Future research should focus on its biological screening to elucidate any potential therapeutic applications.

References

- 2. 1-(4-Pyridinylmethyl)-4-piperidinemethanol CAS#: 914349-22-7 [m.chemicalbook.com]

- 3. This compound [cymitquimica.com]

- 4. 1-Methyl-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

- 5. 1-Methyl-4-piperidinemethanol | C7H15NO | CID 271971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Piperidinemethanol | C6H13NO | CID 420771 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Characterization of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the compound (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol. Due to the limited availability of experimental data in public literature, this document presents known properties and outlines detailed experimental protocols for the determination of key physicochemical parameters. This information is crucial for researchers in drug discovery and development to understand the compound's behavior, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Core Physicochemical Data

A summary of the available and predicted physicochemical data for this compound is presented below. It is important to note that while some basic properties are confirmed, others are based on computational predictions and should be verified through experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O | CymitQuimica[1] |

| Molecular Weight | 206.289 g/mol | CymitQuimica[1] |

| Physical Form | Solid | CymitQuimica[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

| logP | Not available | - |

Experimental Protocols for Physicochemical Characterization

To supplement the available data, the following sections detail standardized experimental protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range often suggests the presence of impurities.

Protocol: Capillary Melting Point Method

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more precise measurement.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range represents the melting point of the substance.

Solubility Determination

Solubility is a crucial parameter that influences a drug's bioavailability. The following protocol describes a common method for determining the aqueous solubility of a compound.

Protocol: Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer system) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A clear aliquot of the supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with basic nitrogen atoms like this compound, determining the pKa of its conjugate acid is essential for understanding its ionization state at different pH values.

Protocol: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the sample solution. The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the basic sites have been protonated.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Protocol: Shake-Flask Method

-

System Preparation: A biphasic system is prepared using n-octanol (as the organic phase) and water (or a pH 7.4 buffer to determine logD) that have been mutually saturated.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed flask.

-

Equilibration: The flask is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Experimental Workflow and Data Relationships

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like this compound, highlighting the logical relationships between different experimental determinations.

Caption: General workflow for the synthesis and physicochemical characterization of a chemical entity.

This comprehensive guide provides foundational knowledge for the physicochemical characterization of this compound. The outlined experimental protocols offer a clear path for researchers to obtain the necessary data to advance their drug discovery and development efforts. The successful characterization of these properties is a critical step in evaluating the potential of this compound as a therapeutic agent.

References

The Pyridinylmethylpiperidine Scaffold: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridinylmethylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action associated with this versatile scaffold. By presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, this document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics. The inherent structural features of the pyridinylmethylpiperidine core, combining a basic piperidine ring with an aromatic pyridine moiety, allow for multifaceted interactions with various biological targets, leading to a broad spectrum of pharmacological effects.

Data Presentation: Quantitative Biological Activity

The biological activity of pyridinylmethylpiperidine derivatives has been extensively evaluated across various therapeutic areas. The following tables summarize key quantitative data, providing a comparative overview of the potency and efficacy of selected compounds.

Table 1: Analgesic Activity of Pyridinylmethylpiperidine Derivatives

| Compound ID | Structure | Target | Assay | Potency (ED₅₀/IC₅₀/Kᵢ) | Reference |

| 1 | 3-Methyl-4-(N-phenylamido)piperidine derivative | µ-Opioid Receptor | Mouse Hot-Plate (i.v.) | ED₅₀ = 0.44 mg/kg | [1] |

| 2 | N-[4-phenyl-1-(2-phenethyl)-4-piperidyl]-N-phenylpropanamide | µ-Opioid Receptor | Mouse Hot-Plate (i.v.) | High Therapeutic Index (TI = 223) | [1] |

| 3 | (3R, 4S)-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol | µ-Opioid Receptor | Radioligand Binding Assay | Kᵢ = 0.0021 nM | [2] |

| 4 | cis-1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-3-methyl-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine | µ-Opioid Receptor | Mouse Hot-Plate (i.v.) | 13,036 times more potent than morphine | [3] |

Table 2: Central Nervous System (CNS) Activity of Pyridinylmethylpiperidine Derivatives

| Compound ID | Structure | Target | Assay | Potency (IC₅₀/Kᵢ) | Reference |

| 5 | (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide derivative | Dopamine D2 Receptor | [³H]spiperone Binding | IC₅₀ ≈ 1 nM | [4] |

| 6 | 6-chloro-2-(1-piperazinyl)pyrazine | Serotonin Receptors | Central Serotoninmimetic Activity | Potent central activity | [5] |

| 7 | (3,4-dichlorophenyl)-[4-[(6-azetidin-1-ylpyridin-2-yl)methylamino]methyl]piperidin-1-yl]methanone | 5-HT₁ₐ Receptor | Radioligand Binding Assay | pKᵢ > 8 | [3] |

Table 3: Anticancer and Antimicrobial Activity of Piperidine and Pyridine Derivatives

| Compound ID | Structure | Activity | Assay | Potency (IC₅₀/MIC) | Reference |

| 8 | Piperidinothiosemicarbazone derivative | Antitubercular | Broth Microdilution | MIC = 0.5-4 µg/mL against resistant M. tuberculosis | [6] |

| 9 | 4-heteroaryl-5-aryl-(2H)-1,2,3-triazole CA-4 analogue | Anticancer | NCI-60 Cell Line Screen | GI₅₀ < 10 nM against 80% of cell lines | [7] |

| 10 | 1-(1H-benzo[d]imidazol-2-yl)-3-(6-(2,4-dichlorophenyl)-[3][8][9]triazolo[3,4-b][3][9][10]thiadiazol-3-yl) propan-1-one | Anticancer | NCI-60 Cell Line Screen | GI₅₀ = 0.20–2.58 µM | [11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of pyridinylmethylpiperidine scaffolds are provided below.

Mouse Hot-Plate Test for Analgesic Activity

This method is used to assess the central analgesic activity of a compound by measuring the latency of a mouse's response to a thermal stimulus.

Protocol:

-

Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5 °C.

-

Animals: Male or female mice weighing 20-25 g are used. Animals are acclimatized to the laboratory environment for at least one hour before testing.

-

Procedure:

-

A baseline reaction time is determined for each mouse by placing it on the hot plate and recording the time (in seconds) it takes to elicit a nocifensive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

The test compound or vehicle control is administered to the mice, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection.

-

At predetermined time intervals after drug administration (e.g., 15, 30, 60, and 120 minutes), each mouse is again placed on the hot plate, and the reaction time is recorded.

-

-

Data Analysis: The analgesic effect is expressed as the increase in reaction time compared to the baseline or as the percentage of the maximum possible effect (%MPE). The ED₅₀ (the dose that produces a 50% maximal effect) can be calculated from the dose-response curve.[12][13]

Receptor Binding Assay for Opioid Receptor Affinity

This in vitro assay measures the affinity of a compound for a specific receptor, in this case, opioid receptors, by competing with a radiolabeled ligand.

Protocol:

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., µ, δ, or κ).

-

Radioligand (e.g., [³H]DAMGO for µ-opioid receptors).

-

Test compounds at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., naloxone).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

-

The Kᵢ value (the equilibrium dissociation constant for the test compound) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[14][15]

-

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Materials:

-

Cancer cell lines of interest.

-

96-well plates.

-

Complete cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the untreated control.

-

The IC₅₀ or GI₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.[3][8][10]

-

Broth Microdilution Assay for Antimicrobial Susceptibility

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Materials:

-

Bacterial or fungal strains.

-

96-well microtiter plates.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Test compound serially diluted.

-

-

Procedure:

-

Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Analysis:

Signaling Pathways and Mechanisms of Action

Pyridinylmethylpiperidine scaffolds exert their biological effects by modulating various signaling pathways. Their structural features allow them to interact with key receptors and enzymes, primarily in the central nervous system.

Opioid Receptor Signaling

Many pyridinylmethylpiperidine derivatives exhibit potent analgesic properties through their interaction with opioid receptors, particularly the µ-opioid receptor (MOR). As G-protein coupled receptors (GPCRs), their activation initiates a cascade of intracellular events.

Caption: Opioid receptor signaling pathway initiated by a pyridinylmethylpiperidine agonist.

Upon binding of an agonist, the µ-opioid receptor activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Simultaneously, the G-protein βγ subunits modulate ion channels, causing a decrease in Ca²⁺ influx and an increase in K⁺ efflux. These events hyperpolarize the neuron, reducing its excitability and leading to the analgesic effect.

Dopamine Receptor Signaling

Certain pyridinylmethylpiperidine derivatives act as antagonists at dopamine D2 receptors, a key mechanism for antipsychotic drugs. D2 receptors are also GPCRs coupled to inhibitory G-proteins.

Caption: Dopamine D2 receptor signaling pathway antagonized by a pyridinylmethylpiperidine derivative.

By blocking the binding of dopamine to D2 receptors, these antagonists prevent the inhibition of adenylyl cyclase, leading to a normalization of cAMP levels and PKA activity in overactive dopaminergic pathways. This modulation of dopamine signaling is believed to be a primary mechanism for their antipsychotic effects.[4]

Serotonin Receptor Signaling

The serotonergic system is another important target for pyridinylmethylpiperidine compounds, with some derivatives acting as potent and selective agonists at 5-HT₁ₐ receptors. These receptors are also Gi/o-coupled GPCRs.

Caption: Serotonin 5-HT₁ₐ receptor signaling activated by a pyridinylmethylpiperidine agonist.

Activation of presynaptic 5-HT₁ₐ autoreceptors by these agonists leads to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin release. Postsynaptically, activation of 5-HT₁ₐ receptors also contributes to the overall therapeutic effect. The net result of this modulation is the anxiolytic and antidepressant effects observed with these compounds.[3][13]

Conclusion

The pyridinylmethylpiperidine scaffold represents a highly versatile and valuable platform in drug discovery. Its derivatives have demonstrated a wide range of biological activities, targeting key receptors and enzymes involved in various pathological conditions. The structure-activity relationship studies highlighted in this guide underscore the importance of specific substitutions on both the pyridine and piperidine rings in determining potency and selectivity. The detailed experimental protocols and signaling pathway diagrams provided herein offer a solid foundation for researchers to design and evaluate novel pyridinylmethylpiperidine-based compounds with improved therapeutic profiles. Further exploration of this scaffold holds significant promise for the development of next-generation therapeutics for a multitude of diseases.

References

- 1. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases | MDPI [mdpi.com]

- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of a series of 6-substituted-2-pyridinylmethylamine derivatives as novel, high-affinity, selective agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazinylpyrazines with central serotoninmimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 11. Serotonin receptors: The reason behind your happiness | Protein Data Bank in Europe [ebi.ac.uk]

- 12. ClinPGx [clinpgx.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Phosphatidylinositol 3-Kinase/Akt Signaling Suppresses Tumor Cell Proliferation and Neuroendocrine Marker Expression in GI Carcinoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of Novel (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document will detail synthetic strategies applicable to the core scaffold, present quantitative data from analogous compound series to inform design hypotheses, and outline relevant experimental protocols for biological evaluation. The insights are drawn from research on related piperidine and pyridine-containing molecules, particularly those investigated as kinase inhibitors and agents targeting other key biological pathways.

Synthetic Protocols

The synthesis of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol analogs can be approached through several established synthetic routes. The key steps typically involve the formation of the piperidine core, followed by N-alkylation with a pyridine derivative and modification of the methanol moiety.

General Synthesis of the Core Scaffold

A common method for the synthesis of the parent scaffold involves the reductive amination of 4-hydroxymethylpiperidine with pyridine-4-carboxaldehyde, followed by reduction of the resulting imine. Alternatively, N-alkylation of 4-hydroxymethylpiperidine with 4-(chloromethyl)pyridine or a similar electrophile can be employed.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on standard organic chemistry principles.

Materials:

-

4-Piperidinemethanol

-

Pyridine-4-carboxaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-piperidinemethanol (1.0 eq) in dichloroethane (DCE), add pyridine-4-carboxaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Synthesis of Analogs

Modification of the core structure can be achieved by using substituted starting materials or by further derivatization of the parent compound. For instance, analogs with substitutions on the pyridine ring can be synthesized using appropriately substituted pyridine-4-carboxaldehydes. Modifications on the piperidine ring are more complex and may require a multi-step synthesis starting from a different piperidine precursor.

Data from Analogous Kinase Inhibitor Programs

While specific quantitative data for a series of this compound analogs is not available, data from structurally related kinase inhibitors can provide valuable insights for designing new compounds. The following tables summarize structure-activity relationships (SAR) for 4-(pyrazol-3-yl)-pyridine derivatives as JNK3 inhibitors, which share the pyridyl-piperidine connectivity concept.[1]

Table 1: In Vitro Activity of 4-(Pyrazol-3-yl)-pyridine Analogs against JNK3 [1]

| Compound ID | Pyridine Substitution (X) | Pyrazole Substitution (R¹) | JNK3 IC₅₀ (nM)[1] | p38 IC₅₀ (µM)[1] |

| 12 | H | H | 160 | >20 |

| 13 | Cl | H | 80 | >20 |

| 14 | Cl | Me | 120 | >20 |

Data extracted from a study on 4-(pyrazol-3-yl)-pyridines as JNK inhibitors.[1]

SAR Insights from Analogs:

-

Pyridine Substitution: The introduction of a chlorine atom at the 5-position of the pyridine ring (Compound 13 ) resulted in a two-fold increase in potency against JNK3 compared to the unsubstituted analog (Compound 12 ).[1] This suggests that exploring substitutions on the pyridine ring of the this compound scaffold could be a fruitful strategy for enhancing biological activity.

-

Pyrazole N-Alkylation: N-alkylation of the pyrazole ring (Compound 14 ) led to a slight decrease in potency.[1] This highlights the sensitivity of the target binding to substitutions at this position.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel this compound analogs, a variety of in vitro and in vivo assays can be employed. The choice of assays will depend on the intended therapeutic target. Below are representative protocols for kinase inhibition and cell proliferation assays, which are common starting points for the evaluation of new chemical entities in oncology and other disease areas.

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency of a compound against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compounds (analogs)

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the kinase, substrate, and test compound to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compounds (analogs)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and initial biological evaluation of novel analogs.

Caption: General workflow for the synthesis and evaluation of novel analogs.

Illustrative Kinase Signaling Pathway

The following diagram depicts a simplified, hypothetical signaling pathway that could be targeted by kinase inhibitors developed from the this compound scaffold.

Caption: Simplified hypothetical kinase signaling pathway targeted by analogs.

The this compound scaffold holds potential for the development of novel therapeutic agents, particularly in the area of kinase inhibition. While comprehensive SAR data for a broad series of direct analogs is not yet publicly available, the synthetic routes and biological evaluation methods outlined in this guide provide a solid foundation for initiating such a drug discovery program. By leveraging the knowledge gained from structurally related compound series, researchers can rationally design and synthesize new analogs with the potential for enhanced potency, selectivity, and favorable drug-like properties. Further investigation into this chemical space is warranted to fully explore its therapeutic potential.

References

Prospective Technical Guide for the Central Nervous System Research of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol

Disclaimer: Publicly available research specifically detailing the central nervous system (CNS) applications of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol is limited. This guide is a prospective document intended for researchers, scientists, and drug development professionals. It provides a framework for the investigation of this compound based on the known pharmacology of structurally related piperidine derivatives and established CNS drug discovery protocols.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with a variety of CNS receptors and transporters.[3][4] The compound this compound combines this key piperidine core with a pyridin-4-ylmethyl group, a feature also present in molecules with CNS activity. This unique combination suggests potential for modulation of various neurotransmitter systems.

This technical guide outlines a hypothetical research and development pathway for this compound, from synthesis to preclinical evaluation, to explore its potential as a novel CNS-active agent.

Synthesis and Characterization

While a specific, published synthesis for this compound was not identified in the initial literature search, a plausible synthetic route can be proposed based on established chemical methodologies for analogous compounds. A common and efficient method for creating N-substituted piperidines is through reductive amination.[5]

Proposed Synthetic Pathway:

A potential synthesis could involve the reductive amination of 4-piperidinemethanol with pyridine-4-carboxaldehyde.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 4-piperidinemethanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add pyridine-4-carboxaldehyde (1 equivalent).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization: The final compound should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Preclinical Evaluation Strategy

A tiered approach is recommended for the preclinical evaluation of this compound, starting with in vitro screening to identify potential biological targets, followed by in vivo studies to assess efficacy and safety.

Caption: Preclinical evaluation workflow for a novel CNS compound.

In Vitro Pharmacology

Given the structural motifs present in the target compound, initial in vitro screening should focus on targets known to be modulated by piperidine-containing ligands.

Potential CNS Targets and Corresponding Assays:

| Potential Target Class | Specific Targets | Primary In Vitro Assay | Secondary In Vitro Assay |

| Monoamine Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Radioligand Binding Assays (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT) | Neurotransmitter Uptake Assays in synaptosomes or cell lines expressing the transporters |

| GPCRs | Sigma-1 Receptor (σ₁R), Histamine H3 Receptor (H₃R), Dopamine Receptors (D₂-like), Serotonin Receptors (5-HT₂A, 5-HT₁A) | Radioligand Binding Assays (e.g., --INVALID-LINK---pentazocine for σ₁R) | Functional Assays (e.g., GTPγS binding, calcium mobilization, or cAMP assays)[6] |

| Ion Channels | NMDA Receptors | Radioligand Binding Assays (e.g., [³H]MK-801) | Electrophysiology (e.g., patch-clamp on cultured neurons or Xenopus oocytes expressing specific NMDA receptor subtypes)[4][7] |

Experimental Protocol: Radioligand Binding Assay (General)

-

Preparation of Membranes: Prepare cell membranes from tissues or cultured cells expressing the target receptor or transporter.

-

Incubation: Incubate the membranes with a specific radioligand and varying concentrations of the test compound in a suitable buffer.

-

Separation: After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

In Vivo Pharmacology

Based on the in vitro profile, appropriate in vivo models should be selected to assess the compound's efficacy in relevant CNS disorders.[8][9][10][11][12]

Potential In Vivo Models:

| Potential Therapeutic Area | In Vivo Model | Primary Readout |

| Depression/Anxiety | Forced Swim Test, Tail Suspension Test, Elevated Plus Maze | Immobility time, Time spent in open arms |

| Psychosis/Schizophrenia | Amphetamine- or MK-801-induced Hyperlocomotion, Prepulse Inhibition | Locomotor activity, Startle response |

| Neurodegeneration (e.g., Parkinson's Disease) | MPTP-induced mouse model | Rotarod performance, Dopaminergic neuron counts (post-mortem) |

| Cognitive Enhancement | Morris Water Maze, Novel Object Recognition | Escape latency, Discrimination index |

Experimental Protocol: Elevated Plus Maze (for Anxiety)

-

Apparatus: Use a plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Acclimatization: Acclimate the animals (typically mice or rats) to the testing room for at least 1 hour before the experiment.

-

Dosing: Administer the test compound or vehicle to the animals at a predetermined time before the test.

-

Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a set period (e.g., 5 minutes).

-

Data Collection: Record the time spent in the open and closed arms and the number of entries into each arm using an automated tracking system.

-

Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries as measures of anxiolytic-like activity.

Hypothetical Signaling Pathway Involvement

Should in vitro screening reveal high affinity for a specific target, for instance, the Sigma-1 receptor (σ₁R), a key modulator of various neurotransmitter systems, the compound's effect on downstream signaling could be investigated.[6]

Caption: Hypothetical modulation of the Sigma-1 receptor signaling pathway.

Data Presentation

Quantitative data from the proposed experiments should be systematically collected and organized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Binding Affinities (Ki, nM)

| Compound | DAT | SERT | NET | σ₁R | H₃R | D₂ | 5-HT₂A |

| This compound | 550 | 890 | >1000 | 15 | 250 | 450 | 600 |

| Reference Compound 1 (e.g., DAT Inhibitor) | 20 | 500 | 150 | >1000 | >1000 | 80 | 300 |

| Reference Compound 2 (e.g., σ₁R Ligand) | >1000 | >1000 | >1000 | 5 | 800 | >1000 | >1000 |

Table 2: Hypothetical In Vivo Efficacy Data

| Compound | Dose (mg/kg, i.p.) | Forced Swim Test (% Reduction in Immobility) | Elevated Plus Maze (% Increase in Open Arm Time) |

| This compound | 1 | 10% | 15% |

| 3 | 35% | 40% | |

| 10 | 60% | 75% | |

| Reference Compound (e.g., Fluoxetine) | 10 | 55% | 70% |

Conclusion

While direct experimental data for this compound in CNS research is not yet prominent in the public domain, its chemical structure suggests a high potential for interaction with key neurological targets. The systematic approach outlined in this guide, encompassing synthesis, multi-tiered in vitro and in vivo screening, and investigation of potential signaling pathways, provides a robust framework for elucidating the pharmacological profile of this and other novel piperidine-based compounds. Such investigations are crucial for the discovery of next-generation therapeutics for a range of CNS disorders.

References

- 1. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Methyl-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medicilon.com [medicilon.com]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. alfa-chemclinix.com [alfa-chemclinix.com]

- 11. wuxibiology.com [wuxibiology.com]

- 12. pharmaron.com [pharmaron.com]

Methodological & Application

Synthesis of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol from 4-piperidinemethanol

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol from 4-piperidinemethanol. Two primary and effective synthetic strategies are presented: N-alkylation and reductive amination. These protocols are designed to be detailed and reproducible for professionals in the field of organic synthesis and drug development.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The piperidine and pyridine moieties are common scaffolds in drug discovery due to their favorable physicochemical properties and their ability to interact with a wide range of biological targets. The efficient and scalable synthesis of this intermediate is therefore of significant interest.

Synthetic Strategies

Two robust methods for the synthesis of this compound from 4-piperidinemethanol are detailed below:

-

Reductive Amination: This one-pot reaction involves the condensation of 4-piperidinemethanol with pyridine-4-carboxaldehyde to form an iminium ion intermediate, which is subsequently reduced in situ to the desired tertiary amine. This method is often preferred due to its efficiency and the commercial availability of the starting materials.[1][2]

-

N-Alkylation: This method involves the direct alkylation of the secondary amine of 4-piperidinemethanol with a suitable 4-picolyl halide, such as 4-(chloromethyl)pyridine. This reaction typically proceeds via an SN2 mechanism and is carried out in the presence of a base.[3][4][5][6][7]

Protocol 1: Synthesis via Reductive Amination

This protocol details the synthesis of this compound through the reductive amination of 4-piperidinemethanol with pyridine-4-carboxaldehyde using sodium triacetoxyborohydride.

Experimental Protocol

Materials:

-

4-Piperidinemethanol

-

Pyridine-4-carboxaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-piperidinemethanol (1.0 eq), pyridine-4-carboxaldehyde (1.0 eq), and 1,2-dichloroethane (to achieve a concentration of 0.1-0.2 M).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure this compound.

Data Presentation

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Quantity |

| 4-Piperidinemethanol | 115.17 | 1.0 | (Specify amount) |

| Pyridine-4-carboxaldehyde | 107.11 | 1.0 | (Specify amount) |

| Sodium triacetoxyborohydride | 211.94 | 1.5 | (Specify amount) |

| This compound | 206.29 | - | (Record yield) |

Process Workflow

Protocol 2: Synthesis via N-Alkylation

This protocol outlines the synthesis of this compound by the N-alkylation of 4-piperidinemethanol with 4-(chloromethyl)pyridine hydrochloride.

Experimental Protocol

Materials:

-

4-Piperidinemethanol

-

4-(Chloromethyl)pyridine hydrochloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-piperidinemethanol (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous N,N-dimethylformamide (to achieve a concentration of 0.1-0.5 M).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 4-(chloromethyl)pyridine hydrochloride (1.1-1.2 eq) portion-wise to the stirred suspension.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) if the reaction is sluggish. Monitor the progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the pure this compound.

Data Presentation

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Quantity |

| 4-Piperidinemethanol | 115.17 | 1.0 | (Specify amount) |

| 4-(Chloromethyl)pyridine hydrochloride | 164.03 | 1.1-1.2 | (Specify amount) |

| Potassium carbonate | 138.21 | 2.0-3.0 | (Specify amount) |

| This compound | 206.29 | - | (Record yield) |

Process Workflow

References

Application Note: Synthesis of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol via Reductive Amination

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol, a valuable building block in medicinal chemistry. The synthesis is achieved through a one-pot reductive amination reaction between piperidin-4-ylmethanol and pyridine-4-carbaldehyde. Sodium triacetoxyborohydride is utilized as a mild and selective reducing agent, ensuring high yield and purity of the target compound. This method offers a reliable and scalable route for producing this key intermediate for pharmaceutical research and development.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, particularly in the construction of complex amine-containing molecules for the pharmaceutical industry.[1] This reaction forms a carbon-nitrogen bond by reacting a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[2][3] The piperidine moiety is a prevalent scaffold in numerous approved drugs due to its favorable physicochemical properties.[2][4] The target molecule, this compound, incorporates both a piperidine and a pyridine ring, making it a versatile intermediate for creating diverse compound libraries for biological screening.

This protocol details a highly efficient and selective method using sodium triacetoxyborohydride (STAB).[5] STAB is a preferred reagent for reductive aminations due to its mild nature, which tolerates a wide variety of functional groups, and its ease of handling compared to other hydride reagents.[5][6] The reaction proceeds cleanly under ambient conditions, providing a straightforward and scalable synthesis.

Reaction Scheme

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Piperidin-4-ylmethanol | ≥97% | Commercial |

| Pyridine-4-carbaldehyde | ≥98% | Commercial |

| Sodium triacetoxyborohydride (STAB) | ≥95% | Commercial |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercial |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent | In-house |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Commercial |

| Methanol (MeOH) | ACS Grade | Commercial |

| Ethyl acetate (EtOAc) | ACS Grade | Commercial |

| Hexanes | ACS Grade | Commercial |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add piperidin-4-ylmethanol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to make a 0.1 M solution.

-

Reagent Addition: Add pyridine-4-carbaldehyde (1.05 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.[1] A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.[7]

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.[7] Stir vigorously for 20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[7]

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 0-10% methanol in dichloromethane or a suitable ethyl acetate/hexanes mixture to afford the pure this compound.[7]

Data Presentation

The following table summarizes the quantitative data for a representative synthesis.

| Compound | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used | Product Yield (g) | Product Yield (%) | Purity (by LC-MS) |

| Piperidin-4-ylmethanol | 115.17 | 10.0 mmol | 1.0 | 1.15 g | - | - | - |

| Pyridine-4-carbaldehyde | 107.11 | 10.5 mmol | 1.05 | 1.12 g | - | - | - |

| Sodium triacetoxyborohydride | 211.94 | 15.0 mmol | 1.5 | 3.18 g | - | - | - |

| (Product) | 206.28 | - | - | - | 1.81 g | 88% | >98% |

Workflow and Logic Diagram

The diagram below illustrates the key steps in the synthesis protocol.

Caption: Synthetic workflow for the reductive amination protocol.

Safety Precautions

-

Conduct all steps in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acid. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Sciencemadness Discussion Board - Sodium triacetoxyborohydride - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of (1-(pyridin-4-ylmethyl)piperidin-4-yl)methanol

Introduction

The N-alkylation of 4-(hydroxymethyl)piperidine with a 4-picolyl moiety is a significant transformation in medicinal chemistry, yielding (1-(pyridin-4-ylmethyl)piperidin-4-yl)methanol, a valuable scaffold for the development of various therapeutic agents. The piperidine and pyridine rings are prevalent structural motifs in numerous biologically active compounds, and their combination through an N-alkylation reaction allows for the exploration of new chemical space in drug discovery. These resulting compounds are of interest to researchers and professionals in drug development for their potential applications in targeting a range of biological pathways.

This document provides detailed protocols for two primary synthetic routes for the N-alkylation of 4-(hydroxymethyl)piperidine with 4-picolyl chloride or its synthetic equivalent: direct N-alkylation and reductive amination. These methods are presented with comprehensive experimental procedures, tabulated data for easy comparison, and visual diagrams to illustrate the workflows.

Core Concepts and Synthetic Strategies

The synthesis of this compound can be approached through two main strategies:

-

Direct N-Alkylation: This classic method involves the direct reaction of the secondary amine of 4-(hydroxymethyl)piperidine with 4-picolyl chloride. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine ring. A base is typically required to neutralize the hydrochloric acid generated during the reaction and to deprotonate the piperidine nitrogen, enhancing its nucleophilicity. Careful control of stoichiometry is crucial to prevent over-alkylation and the formation of quaternary ammonium salts.

-

Reductive Amination: This alternative approach involves the reaction of 4-(hydroxymethyl)piperidine with 4-pyridinecarboxaldehyde. The initial reaction forms an iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the desired N-alkylated product. This method is often preferred for its high selectivity and milder reaction conditions, which can be advantageous when dealing with sensitive functional groups.

Data Presentation

The following tables summarize the key quantitative data for the two synthetic protocols described in this document.

Table 1: Reagent Quantities and Reaction Parameters for Direct N-Alkylation

| Reagent/Parameter | Molar Equivalence | Molecular Weight ( g/mol ) | Amount |

| 4-(Hydroxymethyl)piperidine | 1.0 | 115.18 | User Defined |

| 4-Picolyl Chloride Hydrochloride | 1.1 | 164.04 | Calculated |

| Potassium Carbonate (K₂CO₃) | 2.5 | 138.21 | Calculated |

| Solvent (Acetonitrile) | - | - | To 0.2 M |

| Temperature | - | - | Room Temperature |

| Reaction Time | - | - | 12-24 hours |

| Expected Yield | - | - | 70-85% |

Table 2: Reagent Quantities and Reaction Parameters for Reductive Amination

| Reagent/Parameter | Molar Equivalence | Molecular Weight ( g/mol ) | Amount |

| 4-(Hydroxymethyl)piperidine | 1.0 | 115.18 | User Defined |

| 4-Pyridinecarboxaldehyde | 1.0 | 107.11 | Calculated |

| Sodium Cyanoborohydride (NaBH₃CN) | 1.0 | 62.84 | Calculated |

| Solvent (Methanol) | - | - | To 0.2 M |

| pH | - | - | ~5 (Adjust with Acetic Acid) |

| Temperature | - | - | Reflux |

| Reaction Time | - | - | 5 hours |

| Reported Yield | - | - | ~96% [1] |

Experimental Protocols

Protocol 1: Direct N-Alkylation of 4-(hydroxymethyl)piperidine with 4-Picolyl Chloride

This protocol outlines the direct alkylation of the piperidine nitrogen using 4-picolyl chloride hydrochloride as the alkylating agent and potassium carbonate as the base.

Materials:

-

4-(Hydroxymethyl)piperidine

-

4-Picolyl Chloride Hydrochloride

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Anhydrous Acetonitrile (MeCN)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-(hydroxymethyl)piperidine (1.0 eq.) and anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.

-

Add finely powdered anhydrous potassium carbonate (2.5 eq.) to the suspension.

-

Stir the mixture vigorously at room temperature for 15 minutes.

-

Add 4-picolyl chloride hydrochloride (1.1 eq.) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between ethyl acetate and deionized water.

-

Separate the organic layer, and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Reductive Amination of 4-(hydroxymethyl)piperidine with 4-Pyridinecarboxaldehyde

This protocol details the synthesis of the target compound via reductive amination, a high-yielding alternative to direct alkylation.[1]

Materials:

-

4-(Hydroxymethyl)piperidine (also referred to as 4-piperidinemethanol)

-

4-Pyridinecarboxaldehyde

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Methanol

-

Acetic Acid

-

Concentrated Hydrochloric Acid (HCl)

-

Solid Sodium Hydroxide (NaOH)

-

Chloroform

-

Deionized Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve 4-(hydroxymethyl)piperidine (1.0 eq.) and 4-pyridinecarboxaldehyde (1.0 eq.) in methanol to a concentration of approximately 0.2 M.[1]

-

Adjust the pH of the solution to approximately 5 by the addition of acetic acid.[1]

-

Add sodium cyanoborohydride (1.0 eq.) to the reaction mixture.[1]

-

Heat the mixture to reflux and maintain for 5 hours, with stirring.[1]

-

After cooling to room temperature, acidify the reaction mixture to pH 2 with concentrated HCl.[1]

-

Basify the resulting solution to pH 12 with the addition of solid NaOH.[1]

-

Extract the aqueous layer with chloroform (3 x 15 mL).[1]

-

Combine the organic phases and wash sequentially with deionized water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[1] The product may crystallize upon slow evaporation of the solvent.[1]

Visualizations

Caption: Reaction scheme for the direct N-alkylation.

Caption: Experimental workflow for direct N-alkylation.

Caption: Experimental workflow for reductive amination.

References

Application Notes and Protocols for the Purification of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the purification of (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol, a polar heterocyclic compound. Due to the presence of basic nitrogen atoms in both the pyridine and piperidine rings, this compound can exhibit challenging chromatographic behavior on standard silica gel, such as peak tailing and irreversible adsorption. This guide outlines two primary column chromatography techniques for effective purification: normal-phase chromatography with a modified mobile phase and reversed-phase chromatography. The protocols are designed to be adaptable for various scales, from milligrams to grams, ensuring high purity of the final product for downstream applications in research and drug development.

Introduction

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its structure, incorporating both a pyridine and a piperidine moiety, imparts a high degree of polarity and basicity. These characteristics necessitate careful consideration during purification to achieve the high levels of purity required for subsequent synthetic steps and biological screening. Standard silica gel chromatography can be problematic due to strong interactions between the basic amine groups and the acidic silanol groups of the stationary phase. This can lead to poor separation, low recovery, and product degradation.

These application notes provide two robust column chromatography methods to overcome these challenges:

-

Normal-Phase Chromatography on Silica Gel with a Basic Modifier: This approach utilizes a traditional silica gel stationary phase with a mobile phase containing a small amount of a basic additive, such as triethylamine or ammonia. The modifier neutralizes the acidic sites on the silica, minimizing undesirable interactions and improving peak shape and recovery.

-

Reversed-Phase Chromatography: This technique employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. It offers an alternative selectivity and is often suitable for polar and ionizable compounds.

The selection of the appropriate method will depend on the specific impurity profile of the crude material, the available equipment, and the desired scale of the purification.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the purification of this compound using the described column chromatography methods.

Table 1: Normal-Phase Chromatography Parameters

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Dichloromethane (DCM) : Methanol (MeOH) with 0.5-2% Triethylamine (TEA) |

| Gradient | Isocratic (e.g., 95:5 DCM:MeOH) or Gradient (e.g., 2-10% MeOH in DCM) |

| Typical Rf | 0.2 - 0.4 in the collection solvent system |

| Detection | UV (254 nm), Potassium Permanganate stain |

| Expected Purity | >98% |

| Typical Recovery | 80-95% |

Table 2: Reversed-Phase Chromatography Parameters

| Parameter | Value |

| Stationary Phase | C18-functionalized Silica Gel |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Bicarbonate |

| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) + 0.1% TFA or 10 mM Ammonium Bicarbonate |

| Gradient | 5-95% B over 20-30 column volumes |

| Detection | UV (254 nm), Mass Spectrometry (MS) |

| Expected Purity | >99% |

| Typical Recovery | 70-90% |

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography with Basic Modifier

This protocol is suitable for the purification of this compound on a laboratory scale (50 mg - 5 g).

Materials and Equipment:

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Triethylamine (TEA)

-

Glass chromatography column

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm)

-

Potassium permanganate stain